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Abstract
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin receptor 2

(CCK2), also known as the gastrin receptor. This document provides an in-depth technical

overview of the pharmacological properties of L-365,260, including its receptor binding affinity,

selectivity, and functional activity. Detailed methodologies for key experimental procedures are

provided, and signaling pathways and experimental workflows are visually represented to

facilitate a comprehensive understanding of this compound's mechanism of action and

experimental evaluation.

Introduction
L-365,260, chemically identified as (3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-

benzodiazepin-3-yl)-N'-(3-methylphenyl)urea, is a benzodiazepine derivative that has been

instrumental in elucidating the physiological roles of CCK2 receptors.[1][2] These receptors are

primarily found in the brain and the gastrointestinal tract, where they are involved in anxiety,

pain perception, and the regulation of gastric acid secretion.[3] L-365,260 exhibits high affinity

and selectivity for the CCK2 receptor over the CCK1 receptor subtype, making it a valuable

pharmacological tool for in vitro and in vivo studies.[1][4][5]
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The affinity of L-365,260 for cholecystokinin receptors has been characterized through

radioligand binding assays across various species and tissues. The compound demonstrates a

significantly higher affinity for the CCK2 (gastrin/CCK-B) receptor compared to the CCK1

(CCK-A) receptor.

Table 1: Receptor Binding Affinity of L-365,260
Receptor
Subtype

Species/Tis
sue

Radioligand Parameter Value (nM)
Reference(s
)

CCK2 (CCK-

B)

Guinea Pig

Brain

[3H]L-

365,260
Kd 2.3 [6]

CCK2 (CCK-

B)

Guinea Pig

Brain

[125I]-BH-

CCK8S
Ki 2.0 [7][8]

Gastrin
Guinea Pig

Stomach
[125I]-Gastrin Ki 1.9 [7][8]

CCK1 (CCK-

A)

Guinea Pig

Pancreas

[3H]L-

364,718
IC50 280 [1][5]

CCK2 (CCK-

B)
Dog Tissues Not Specified IC50 20-40 [2]

Receptor Selectivity
L-365,260 displays a high degree of selectivity for the CCK2 receptor. The affinity for the CCK2

receptor is over 100 times greater than its affinity for the CCK1 receptor.[2] Furthermore, L-

365,260 has been shown to be inactive at a range of other receptors, including opiate,

muscarinic acetylcholine, α- and β-adrenergic, histamine, angiotensin, and bradykinin

receptors, highlighting its specific pharmacological profile.[1][4]

Functional Activity
As a competitive antagonist, L-365,260 effectively blocks the physiological effects mediated by

the activation of CCK2 receptors. This has been demonstrated in various in vitro and in vivo

functional assays.
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In Vitro Antagonism
In isolated tissue preparations, L-365,260 acts as a surmountable antagonist, causing parallel

rightward shifts in the concentration-response curves of CCK2 receptor agonists like

pentagastrin.[9]

In Vivo Efficacy
The primary in vivo functional effect of L-365,260 is the inhibition of gastric acid secretion. It

effectively antagonizes pentagastrin-stimulated gastric acid secretion in several animal models.

[2][10] Interestingly, at higher doses, it can also inhibit histamine- and bethanechol-stimulated

acid secretion.[10][11]

Table 2: In Vivo Functional Activity of L-365,260
(Inhibition of Pentagastrin-Stimulated Acid Secretion)

Species
Route of
Administration

ED50 (mg/kg) Reference(s)

Mouse Oral 0.03 [2]

Rat Oral 0.9 [2]

Guinea Pig Oral 5.1 [2]

Rat Intravenous
12.6 (for inhibition of

basal acid secretion)
[10]

In humans, oral administration of L-365,260 leads to a dose-dependent inhibition of

pentagastrin-stimulated gastric acid secretion.[12] A 50 mg oral dose resulted in a 50%

inhibition of the gastric acid output in response to pentagastrin.[12]

Signaling Pathways
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gq alpha subunit. Antagonism of this receptor by L-365,260 blocks these downstream signaling

cascades.
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CCK2 Receptor Signaling Pathway and L-365,260 Antagonism.

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a typical competitive radioligand binding assay to determine the affinity

(Ki) of L-365,260 for the CCK2 receptor.

Materials:

Tissue Preparation: Guinea pig brain cortex or gastric glands homogenized in ice-cold buffer

(e.g., 50 mM Tris-HCl, pH 7.4).

Radioligand: [3H]L-365,260 or [125I]-Bolton-Hunter labeled CCK-8.

Competitor: Unlabeled L-365,260.

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).

Wash Buffer: Ice-cold assay buffer.

Scintillation Cocktail.

Glass fiber filters.
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Procedure:

Membrane Preparation: Homogenize tissue in buffer and centrifuge to pellet membranes.

Resuspend the pellet in fresh buffer.

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of

radioligand, and varying concentrations of unlabeled L-365,260. Include tubes for total

binding (radioligand only) and non-specific binding (radioligand + a high concentration of an

unlabeled ligand).

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g.,

60 minutes) to reach equilibrium.

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound

and free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration to generate a competition curve. Determine the IC50 value (concentration of

competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-

Prusoff equation.
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Workflow for a Competitive Radioligand Binding Assay.
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In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated
Rat Model)
This protocol outlines a common in vivo method to assess the functional antagonism of L-

365,260 on gastric acid secretion.

Materials:

Animal Model: Male Sprague-Dawley or Wistar rats, fasted overnight.

Anesthetic.

L-365,260: Prepared in a suitable vehicle for the chosen route of administration (e.g.,

intravenous or oral).

Pentagastrin: Stimulant for gastric acid secretion.

Saline solution.

Surgical instruments.

pH meter and titrator.

Procedure:

Animal Preparation: Anesthetize the fasted rat.

Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus

to allow for the collection of gastric secretions.

Drug Administration: Administer L-365,260 (or vehicle control) via the desired route (e.g.,

intravenously or orally).

Stimulation: After a predetermined time, administer pentagastrin (e.g., subcutaneously or via

intravenous infusion) to stimulate gastric acid secretion.

Collection: After a set period (e.g., 2-4 hours), euthanize the animal and collect the

accumulated gastric contents from the stomach.
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Measurement: Centrifuge the gastric juice to remove any solid matter. Measure the volume

and determine the acid concentration by titrating an aliquot with a standardized NaOH

solution to a pH of 7.0.

Data Analysis: Calculate the total acid output (volume × concentration). Compare the acid

output in the L-365,260-treated groups to the control group to determine the extent of

inhibition and calculate the ED50 value.
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Workflow for In Vivo Gastric Acid Secretion Assay.
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Conclusion
L-365,260 is a well-characterized pharmacological tool with high affinity and selectivity for the

CCK2 receptor. Its profile as a potent competitive antagonist has been established through

extensive in vitro and in vivo studies. The detailed experimental protocols and visual

representations of signaling pathways and workflows provided in this guide offer a

comprehensive resource for researchers and professionals in the field of pharmacology and

drug development, facilitating further investigation into the roles of the CCK2 receptor and the

development of novel therapeutic agents.
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To cite this document: BenchChem. [The Pharmacological Profile of L-365,260: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673720#what-is-the-pharmacological-profile-of-l-
365260]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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